Cas no 2308141-46-8 (2-fluoro-N-[4-(2-methoxyethoxy)-2-methylphenyl]pyridine-3-sulfonamide)

2-Fluoro-N-[4-(2-methoxyethoxy)-2-methylphenyl]pyridine-3-sulfonamide is a specialized sulfonamide derivative featuring a fluorinated pyridine core and a methoxyethoxy-substituted phenyl group. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis, owing to its unique structural motifs that may enhance bioactivity and metabolic stability. The fluorine atom at the 2-position of the pyridine ring can influence electronic properties, while the methoxyethoxy side chain may improve solubility and pharmacokinetic profiles. Its well-defined molecular architecture makes it suitable for further functionalization in drug discovery and development. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring optimal purity and stability for research applications.
2-fluoro-N-[4-(2-methoxyethoxy)-2-methylphenyl]pyridine-3-sulfonamide structure
2308141-46-8 structure
商品名:2-fluoro-N-[4-(2-methoxyethoxy)-2-methylphenyl]pyridine-3-sulfonamide
CAS番号:2308141-46-8
MF:C15H17FN2O4S
メガワット:340.369886159897
CID:6508951
PubChem ID:154764846

2-fluoro-N-[4-(2-methoxyethoxy)-2-methylphenyl]pyridine-3-sulfonamide 化学的及び物理的性質

名前と識別子

    • EN300-26595988
    • 2308141-46-8
    • 2-fluoro-N-[4-(2-methoxyethoxy)-2-methylphenyl]pyridine-3-sulfonamide
    • Z2683058708
    • インチ: 1S/C15H17FN2O4S/c1-11-10-12(22-9-8-21-2)5-6-13(11)18-23(19,20)14-4-3-7-17-15(14)16/h3-7,10,18H,8-9H2,1-2H3
    • InChIKey: RGWPKIZATVKDTL-UHFFFAOYSA-N
    • ほほえんだ: S(C1C(=NC=CC=1)F)(NC1C=CC(=CC=1C)OCCOC)(=O)=O

計算された属性

  • せいみつぶんしりょう: 340.08930636g/mol
  • どういたいしつりょう: 340.08930636g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 457
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

2-fluoro-N-[4-(2-methoxyethoxy)-2-methylphenyl]pyridine-3-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26595988-0.05g
2-fluoro-N-[4-(2-methoxyethoxy)-2-methylphenyl]pyridine-3-sulfonamide
2308141-46-8 95.0%
0.05g
$212.0 2025-03-20

2-fluoro-N-[4-(2-methoxyethoxy)-2-methylphenyl]pyridine-3-sulfonamide 関連文献

2-fluoro-N-[4-(2-methoxyethoxy)-2-methylphenyl]pyridine-3-sulfonamideに関する追加情報

Introduction to 2-fluoro-N-[4-(2-methoxyethoxy)-2-methylphenyl]pyridine-3-sulfonamide (CAS No. 2308141-46-8)

2-fluoro-N-[4-(2-methoxyethoxy)-2-methylphenyl]pyridine-3-sulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2308141-46-8, represents a sophisticated molecular architecture that combines a pyridine core with fluoro, methyl, and methoxyethoxy substituents, as well as a sulfonamide functional group. The presence of these specific chemical groups not only contributes to the compound's distinct physicochemical properties but also opens up a wide range of potential applications in medicinal chemistry and drug discovery.

The structural features of 2-fluoro-N-[4-(2-methoxyethoxy)-2-methylphenyl]pyridine-3-sulfonamide make it an intriguing candidate for further exploration in the development of novel therapeutic agents. The fluorine atom, for instance, is known to enhance metabolic stability and binding affinity, while the sulfonamide group is a common pharmacophore in many bioactive molecules. These characteristics suggest that the compound may exhibit promising biological activity, particularly in the context of targeting specific disease pathways.

In recent years, there has been growing interest in the development of small-molecule inhibitors that modulate protein-protein interactions (PPIs) and other complex biological processes. The unique scaffold of 2-fluoro-N-[4-(2-methoxyethoxy)-2-methylphenyl]pyridine-3-sulfonamide positions it as a potential lead compound for designing molecules that can interact with such targets. Preliminary computational studies have indicated that this compound may possess the ability to disrupt or modulate PPIs involved in inflammatory responses and cancer progression, areas where targeted inhibition holds significant therapeutic promise.

Moreover, the methoxyethoxy group in the aromatic ring enhances solubility and bioavailability, which are critical factors for drug-like properties. This feature makes 2-fluoro-N-[4-(2-methoxyethoxy)-2-methylphenyl]pyridine-3-sulfonamide a favorable candidate for further optimization through structure-activity relationship (SAR) studies. Such studies would aim to fine-tune the molecular properties to maximize efficacy while minimizing potential side effects.

The sulfonamide moiety is particularly noteworthy due to its role as a key pharmacophore in numerous approved drugs. Its ability to form hydrogen bonds with biological targets makes it an excellent candidate for designing molecules with high binding affinity. In addition, the fluoro substitution can influence electronic properties, potentially altering reactivity and interactions with biological targets. These combined features make 2-fluoro-N-[4-(2-methoxyethoxy)-2-methylphenyl]pyridine-3-sulfonamide a versatile building block for medicinal chemists.

Recent advancements in drug discovery technologies have enabled more efficient screening and identification of bioactive compounds. High-throughput screening (HTS) and virtual screening methods have been increasingly employed to identify potential hits like 2-fluoro-N-[4-(2-methoxyethoxy)-2-methylphenyl]pyridine-3-sulfonamide. These approaches have accelerated the process of identifying compounds with promising biological activity, reducing the time and cost associated with traditional discovery methods.

The synthesis of 2-fluoro-N-[4-(2-methoxyethoxy)-2-methylphenyl]pyridine-3-sulfonamide involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been instrumental in constructing this complex molecule efficiently. The synthesis route not only highlights the synthetic prowess but also underscores the importance of methodological innovation in accessing novel chemical entities.

In conclusion, 2-fluoro-N-[4-(2-methoxyethoxy)-2-methylphenyl]pyridine-3-sulfonamide (CAS No. 2308141-46-8) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of chemical features positions it as a valuable tool for exploring new therapeutic strategies. As research continues to uncover novel biological targets and develop innovative drug discovery methodologies, compounds like this are likely to play a crucial role in advancing medical science.

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